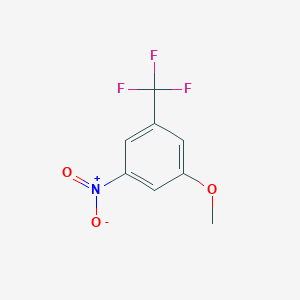

3-Methoxy-5-nitrobenzotrifluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-methoxy-3-nitro-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c1-15-7-3-5(8(9,10)11)2-6(4-7)12(13)14/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCPVPJVRLLHBEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50334403 | |

| Record name | 3-Methoxy-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

328-79-0 | |

| Record name | 3-Methoxy-5-nitrobenzotrifluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50334403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methoxy-5-nitrobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Methoxy-5-nitrobenzotrifluoride physical properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Methoxy-5-nitrobenzotrifluoride. The information is presented to support research, development, and drug discovery applications.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in synthesis, and for analytical purposes. A summary of these properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₈H₆F₃NO₃ |

| Molecular Weight | 221.13 g/mol |

| Melting Point | 35-38 °C |

| Boiling Point | 246.9 °C at 760 mmHg |

| Density | 1.392 g/cm³ |

| Appearance | Solid, Brown powder |

| Solubility | Insoluble in water. Soluble in common organic solvents like dichloromethane and chloroform.[1] |

| CAS Number | 328-79-0 |

Experimental Protocols

Melting Point Determination

The melting point of this compound can be determined using a standard melting point apparatus.

-

A small, finely powdered sample of the compound is packed into a capillary tube to a depth of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) to ensure thermal equilibrium.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.[2]

Boiling Point Determination

The boiling point is determined at atmospheric pressure.[3]

-

A small volume of the liquid compound is placed in a test tube or a specialized boiling point tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The apparatus is heated slowly and evenly.

-

The temperature at which a continuous stream of bubbles emerges from the open end of the capillary tube is recorded as the boiling point.

Density Determination

The density of this compound can be determined using a pycnometer.[4]

-

The mass of a clean, dry pycnometer is accurately measured.

-

The pycnometer is filled with the sample, and its mass is measured again.

-

The pycnometer is then emptied, cleaned, and filled with a reference liquid of known density (e.g., water), and its mass is measured.

-

The density of the sample is calculated by comparing the mass of the sample to the mass of the reference liquid that occupies the same volume.

Synthetic Pathway Overview

This compound is synthesized through the nitration of a substituted anisole derivative. The methoxy group is an ortho-, para-director; however, the presence of the trifluoromethyl group and steric hindrance can influence the position of nitration. A general workflow for its synthesis is outlined below.

References

An In-depth Technical Guide to 3-Methoxy-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxy-5-nitrobenzotrifluoride is a substituted aromatic compound of significant interest in synthetic and medicinal chemistry. Its unique trifluoromethyl, methoxy, and nitro functionalities make it a versatile building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of a molecule, while the nitro and methoxy groups offer sites for further chemical modification. This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of this compound.

Chemical and Physical Properties

This compound is a solid at room temperature. A summary of its key physical and chemical properties is presented in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 328-79-0 | [1][2][3] |

| Molecular Formula | C₈H₆F₃NO₃ | [1][2][3] |

| Molecular Weight | 221.13 g/mol | [2] |

| Appearance | Solid | [4] |

| Melting Point | 35-38 °C | [2][3] |

| Boiling Point | 246.9 °C at 760 mmHg | [2] |

| Flash Point | >110 °C (>230 °F) | [2] |

| Density | 1.392 g/cm³ | [2] |

Table 2: Safety and Handling Information

| Hazard Statement | Precautionary Statement |

| Causes skin irritation (H315)[1] | Wash skin thoroughly after handling (P264)[1] |

| Causes serious eye irritation (H319)[1] | Wear protective gloves/protective clothing/eye protection/face protection (P280)[1] |

| May cause respiratory irritation (H335)[1] | Avoid breathing dust/fume/gas/mist/vapors/spray (P261)[1] |

| Use only outdoors or in a well-ventilated area (P271)[1] |

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[1] Incompatible Materials: Strong acids, strong bases, and strong oxidizing agents.[1]

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is through a nucleophilic aromatic substitution reaction, specifically a Williamson ether synthesis. This involves the reaction of a halo-substituted precursor with sodium methoxide.

General Experimental Protocol: Synthesis from 3-Chloro-5-nitrobenzotrifluoride

This protocol is based on the general principles of Williamson ether synthesis and analogous reactions reported in the literature.

Materials:

-

3-Chloro-5-nitrobenzotrifluoride

-

Sodium methoxide (solid or as a solution in methanol)

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and heating mantle

-

Reagents for workup and purification (e.g., water, diethyl ether or ethyl acetate, brine, anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, dissolve 3-chloro-5-nitrobenzotrifluoride in anhydrous DMF.

-

Add sodium methoxide to the solution. The reaction can be performed at room temperature or heated to increase the reaction rate.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

-

Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate.

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.

Synthesis Workflow Diagram

Caption: A generalized workflow for the synthesis of this compound.

Spectral Properties

Spectroscopic analysis is crucial for the structural confirmation of this compound. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz):

-

δ ~3.9 ppm (s, 3H): This singlet corresponds to the three protons of the methoxy (-OCH₃) group.

-

Aromatic Region (δ 7.5 - 8.5 ppm): Three signals are expected for the aromatic protons. Due to the substitution pattern, they will likely appear as complex multiplets or distinct singlets/doublets depending on the coupling constants. The electron-withdrawing nitro and trifluoromethyl groups will deshield the aromatic protons, shifting them downfield.

Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz):

-

δ ~56 ppm: The carbon of the methoxy (-OCH₃) group.

-

δ ~110-150 ppm: Aromatic carbons. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms. The carbons attached to the methoxy and nitro groups, as well as the unsubstituted aromatic carbons, will have distinct chemical shifts influenced by the electronic effects of the substituents.

-

Quaternary Carbons: The carbons directly attached to the methoxy, nitro, and trifluoromethyl groups will likely show lower intensity signals.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Table 3: Predicted FT-IR Vibrational Modes

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3100-3000 | C-H stretch (aromatic) |

| ~2950-2850 | C-H stretch (methoxy) |

| ~1600-1450 | C=C stretch (aromatic ring) |

| ~1530 and ~1350 | N-O asymmetric and symmetric stretch (nitro group) |

| ~1300-1100 | C-F stretch (trifluoromethyl group) |

| ~1250-1000 | C-O stretch (aryl ether) |

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 221. The fragmentation pattern will be influenced by the stability of the resulting fragments.

Expected Fragmentation Pattern:

-

Loss of ·CH₃ (m/z 206): Fragmentation of the methoxy group.

-

Loss of ·NO₂ (m/z 175): Cleavage of the nitro group.

-

Loss of ·CF₃ (m/z 152): Loss of the trifluoromethyl group.

-

Other fragments resulting from further cleavages of the aromatic ring and substituent groups.

Analytical Workflow Diagram

Caption: A general workflow for the analytical characterization of this compound.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries.[4] The presence of the trifluoromethyl group is a common strategy in drug design to improve the pharmacokinetic and pharmacodynamic properties of a lead compound. The nitro group can be readily reduced to an amine, which can then be further functionalized to introduce a wide range of chemical diversity. The methoxy group can also be a site for modification or can contribute to the overall electronic properties and binding interactions of the final molecule.

As a building block, derivatives of this compound may be screened for various biological activities. However, there is limited publicly available information on the specific biological activities or its involvement in defined signaling pathways of the parent compound itself. Its primary role remains that of a versatile starting material for the synthesis of more complex and potentially bioactive molecules.

Conclusion

This compound is a valuable chemical intermediate with a unique combination of functional groups that make it highly useful in organic synthesis, particularly in the field of drug discovery. This guide has provided a detailed overview of its chemical and physical properties, a plausible synthetic route with a general experimental protocol, and an analysis of its expected spectral characteristics. The provided data and workflows serve as a valuable resource for researchers and scientists working with this compound. Further experimental validation of the predicted spectral data and optimization of the synthetic protocol are encouraged for specific research applications.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound | CAS: 328-79-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 3. This compound | 328-79-0 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound Supplier China | CAS 27615-55-4 | Properties, Applications & Safety Data [boulingchem.com]

An In-depth Technical Guide to the Spectral Data Analysis of 3-Methoxy-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for 3-Methoxy-5-nitrobenzotrifluoride, a key intermediate in various synthetic applications. This document outlines the interpretation of its mass spectrometry, infrared, and nuclear magnetic resonance spectra, supported by detailed experimental protocols and a logical workflow for spectral analysis.

Spectral Data Summary

The following tables summarize the key spectral data for this compound (CAS No: 328-79-0; Molecular Formula: C₈H₆F₃NO₃; Molecular Weight: 221.13 g/mol )[1][2][3].

Table 1: Mass Spectrometry Data

| Ion | Predicted m/z | Description |

| [M]⁺ | 221.03 | Molecular Ion |

| [M-CH₃]⁺ | 206.02 | Loss of a methyl radical |

| [M-NO₂]⁺ | 175.04 | Loss of a nitro group |

| [C₆H₃F₃O]⁺ | 164.01 | Fragmentation of the aromatic ring |

| [C₆H₃F₃]⁺ | 145.02 | Loss of the methoxy and nitro groups |

Data is based on the electron ionization mass spectrum available from the NIST WebBook. A detailed fragmentation analysis is provided in a later section.

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak-Medium | Aromatic C-H stretch |

| ~2950, ~2850 | Weak | Aliphatic C-H stretch (methoxy group) |

| ~1620, ~1590, ~1480 | Medium-Strong | Aromatic C=C bending vibrations |

| ~1530, ~1350 | Strong | Asymmetric and symmetric N-O stretching of the nitro group |

| ~1280 | Strong | Aryl-O stretching (methoxy group) |

| ~1320, ~1170, ~1130 | Very Strong | C-F stretching vibrations of the trifluoromethyl group |

| ~880 | Strong | C-H out-of-plane bending for a 1,3,5-trisubstituted benzene ring |

Interpretation is based on the gas-phase IR spectrum from the NIST WebBook and typical IR absorption frequencies for functional groups.

Table 3: Predicted ¹H Nuclear Magnetic Resonance (NMR) Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| ~8.0 | Singlet (or narrow triplet) | 1H | J(H,F) ≈ 1-2 Hz | H-4 |

| ~7.8 | Singlet (or narrow triplet) | 1H | J(H,F) ≈ 1-2 Hz | H-6 |

| ~7.5 | Singlet (or narrow triplet) | 1H | J(H,F) ≈ 1-2 Hz | H-2 |

| 3.95 | Singlet | 3H | -OCH₃ |

Note: This is a predicted spectrum based on the analysis of structurally similar compounds. The aromatic protons may exhibit small couplings to the fluorine atoms of the CF₃ group.

Table 4: Predicted ¹³C Nuclear Magnetic Resonance (NMR) Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~160 | Singlet | C-3 (attached to -OCH₃) | |

| ~150 | Singlet | C-5 (attached to -NO₂) | |

| ~132 | Quartet | J(C,F) ≈ 30-35 Hz | C-1 (attached to -CF₃) |

| ~123 | Quartet | J(C,F) ≈ 270-280 Hz | -CF₃ |

| ~118 | Singlet (or narrow quartet) | J(C,F) ≈ 3-5 Hz | C-4 |

| ~115 | Singlet (or narrow quartet) | J(C,F) ≈ 3-5 Hz | C-6 |

| ~110 | Singlet (or narrow quartet) | J(C,F) ≈ 3-5 Hz | C-2 |

| 56.5 | Singlet | -OCH₃ |

Note: This is a predicted spectrum. The carbon atoms of the aromatic ring will show characteristic splitting patterns due to coupling with the fluorine atoms of the trifluoromethyl group.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectral data of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

-

-

Instrument Parameters (for a 500 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse (zg30).

-

Number of Scans: 16-32.

-

Spectral Width: -2 to 12 ppm.

-

Relaxation Delay (d1): 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse (zgpg30).

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Spectral Width: -10 to 220 ppm.

-

Relaxation Delay (d1): 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

-

Instrument Parameters:

-

Scan Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty ATR crystal should be collected before running the sample.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry (MS)

-

Sample Preparation (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Further dilute an aliquot of this solution with the same solvent to a final concentration of about 10-100 µg/mL.

-

-

Instrument Parameters (for a GC-MS or direct infusion system):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Ion Source Temperature: 200-250 °C.

-

-

Data Processing:

-

Identify the molecular ion peak (M⁺).

-

Analyze the fragmentation pattern to identify characteristic fragment ions and neutral losses.

-

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectral analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 3-Methoxy-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-Methoxy-5-nitrobenzotrifluoride. The information presented herein is crucial for the structural elucidation and purity assessment of this compound, which is a valuable building block in medicinal chemistry and materials science.

Predicted ¹H NMR Data

The following table summarizes the predicted quantitative ¹H NMR data for this compound. These predictions are based on established principles of NMR spectroscopy, considering the electronic effects of the substituents on the aromatic ring.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-4 | ~8.0 - 8.2 | t | ~2.0 - 3.0 (meta) | 1H |

| H-6 | ~7.8 - 8.0 | t | ~2.0 - 3.0 (meta) | 1H |

| H-2 | ~7.6 - 7.8 | t | ~2.0 - 3.0 (meta) | 1H |

| -OCH₃ | ~3.9 - 4.1 | s | N/A | 3H |

Note: The predicted chemical shifts are relative to tetramethylsilane (TMS) at 0 ppm and are for a spectrum recorded in deuterated chloroform (CDCl₃). The aromatic protons (H-2, H-4, and H-6) are expected to appear as closely spaced multiplets due to meta-coupling. The exact appearance may be complex and could require spectral simulation for precise analysis.

Structural and Pathway Visualization

The following diagrams illustrate the molecular structure of this compound and the through-bond coupling relationships between the aromatic protons.

Caption: Molecular structure of this compound.

Caption: Predicted meta-coupling (⁴J) pathways for aromatic protons.

Experimental Protocol

The following is a general protocol for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Cap the NMR tube and gently agitate until the sample is fully dissolved.

3.2. NMR Spectrometer Setup

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Solvent: CDCl₃.[1]

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A spectral width of approximately 12-16 ppm is appropriate.

-

3.3. Data Processing

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption lineshapes.

-

Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

Analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Interpretation of the Spectrum

The ¹H NMR spectrum of this compound is characterized by two main regions: the aromatic region and the aliphatic region.

-

Aromatic Region (δ 7.5 - 8.5 ppm): This region contains the signals for the three protons on the benzene ring (H-2, H-4, and H-6).

-

The nitro group (-NO₂) is a strong electron-withdrawing group, which deshields the protons, shifting their signals downfield.

-

The trifluoromethyl group (-CF₃) is also strongly electron-withdrawing through the inductive effect, further contributing to the downfield shift of the aromatic protons.

-

The methoxy group (-OCH₃) is an electron-donating group through resonance but is electron-withdrawing through induction. Its overall effect on the meta positions (H-2 and H-6) is weakly deshielding, while its effect on the para position (H-4) is more complex.

-

The protons H-2, H-4, and H-6 are expected to show meta-coupling (⁴J) to each other, with coupling constants typically in the range of 2-3 Hz. This will result in each signal appearing as a triplet or a more complex multiplet.

-

-

Aliphatic Region (δ 3.5 - 4.5 ppm): This region contains the signal for the methoxy group protons (-OCH₃).

-

This signal is expected to be a singlet as there are no adjacent protons to couple with.

-

Its chemical shift is influenced by the electron-withdrawing nature of the aromatic ring to which it is attached.

-

This comprehensive guide provides the necessary information for the analysis and interpretation of the ¹H NMR spectrum of this compound, which is essential for its application in research and development.

References

In-Depth Technical Guide to the ¹³C NMR Analysis of 3-Methoxy-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-Methoxy-5-nitrobenzotrifluoride. Due to the absence of publicly available experimental ¹³C NMR data for this specific compound, this document presents a predicted spectrum based on established substituent chemical shift (SCS) effects. A comprehensive experimental protocol for the acquisition of such data is also provided.

Predicted ¹³C NMR Spectral Data

The chemical shifts for the carbon atoms in this compound have been estimated using the principle of additivity of substituent effects on the ¹³C NMR chemical shifts of a benzene ring. The base chemical shift of benzene (128.5 ppm) was used, and incremental shifts for the methoxy (-OCH₃), nitro (-NO₂), and trifluoromethyl (-CF₃) groups were applied.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Substituent Effects | Predicted Chemical Shift (δ, ppm) |

| C1 (-CF₃) | ipso-CF₃, meta-OCH₃, meta-NO₂ | ~131 |

| C2 | ortho-CF₃, ortho-NO₂, para-OCH₃ | ~123 |

| C3 (-OCH₃) | ipso-OCH₃, ortho-CF₃, ortho-NO₂ | ~160 |

| C4 | para-CF₃, ortho-OCH₃, ortho-NO₂ | ~110 |

| C5 (-NO₂) | ipso-NO₂, meta-CF₃, meta-OCH₃ | ~149 |

| C6 | ortho-CF₃, para-NO₂, ortho-OCH₃ | ~118 |

| -OCH₃ | Methoxy Carbon | ~56 |

| -CF₃ | Trifluoromethyl Carbon | ~124 (quartet, ¹JCF ≈ 272 Hz) |

Note: These are estimated values and may differ from experimental results. The chemical shift of the -CF₃ carbon is expected to appear as a quartet due to one-bond coupling with the three fluorine atoms.

Structural and Signaling Pathway Diagram

The following diagram illustrates the structure of this compound and the predicted relative chemical shift regions of the aromatic carbons.

Caption: Molecular structure and predicted ¹³C NMR chemical shifts.

Experimental Protocols

The following is a detailed methodology for the acquisition of a high-quality ¹³C NMR spectrum of this compound, a solid compound at room temperature.

1. Sample Preparation:

-

Dissolution: Accurately weigh 20-50 mg of this compound. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or Dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube. The choice of solvent may influence the chemical shifts slightly.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shift scale to 0.00 ppm.

2. NMR Spectrometer Parameters:

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

Nucleus: ¹³C

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) should be used to simplify the spectrum to single lines for each carbon environment.

-

Acquisition Temperature: 298 K (25 °C).

-

Spectral Width: 0 to 220 ppm.

-

Number of Scans (ns): Due to the low natural abundance of the ¹³C isotope, a significant number of scans (e.g., 1024 to 4096 or more) will be necessary to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): A relaxation delay of 2 seconds is a common starting point. This delay allows for the relaxation of the carbon nuclei between pulses, which is important for obtaining accurate signal intensities, particularly for quaternary carbons.

-

Acquisition Time (aq): Approximately 1-2 seconds.

3. Data Processing:

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction to ensure a flat baseline.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm. If TMS is not used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

Logical Workflow for ¹³C NMR Analysis

The following diagram outlines the logical workflow for the complete ¹³C NMR analysis of this compound.

Caption: Workflow for ¹³C NMR analysis.

An In-depth Technical Guide to the FT-IR Spectrum of 3-Methoxy-5-nitrobenzotrifluoride

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy of 3-Methoxy-5-nitrobenzotrifluoride. It is intended for researchers, scientists, and professionals in drug development who are utilizing this compound in their work. This document outlines the expected spectral features, a detailed experimental protocol for obtaining the spectrum, and a visual representation of the experimental workflow.

Predicted FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational frequencies of its constituent functional groups: the substituted benzene ring, the methoxy group (-OCH₃), the nitro group (-NO₂), and the trifluoromethyl group (-CF₃). While an experimental spectrum for this specific molecule is not publicly available, a predictive summary of the expected absorption bands can be compiled based on the known spectral data of related compounds such as anisole, nitrobenzene, and substituted benzotrifluorides.

Table 1: Predicted FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~ 3100 - 3000 | Medium to Weak | Aromatic C-H Stretching |

| ~ 2960 - 2850 | Medium to Weak | Aliphatic C-H Stretching (in -OCH₃) |

| ~ 1600 - 1585 | Medium to Strong | Aromatic C=C Stretching |

| ~ 1550 - 1475 | Strong | Asymmetric NO₂ Stretching[1] |

| ~ 1475 - 1450 | Medium | Aromatic C=C Stretching |

| ~ 1360 - 1290 | Strong | Symmetric NO₂ Stretching[1] |

| ~ 1300 - 1100 | Strong | C-F Stretching (in -CF₃) |

| ~ 1250 | Strong | Asymmetric C-O-C Stretching (Aryl-Alkyl Ether)[2] |

| ~ 1040 | Medium | Symmetric C-O-C Stretching (Aryl-Alkyl Ether)[2] |

| ~ 900 - 690 | Strong | Aromatic C-H Out-of-Plane Bending |

Note: The exact peak positions and intensities can be influenced by the electronic effects of the substituents on the benzene ring and the physical state of the sample.

Experimental Protocol for FT-IR Analysis

The following section details the methodologies for obtaining a high-quality FT-IR spectrum of this compound, which is a solid at room temperature with a melting point of 36-38 °C.[3][4] The Attenuated Total Reflectance (ATR) FT-IR technique is recommended for its simplicity and minimal sample preparation.

2.1. Instrumentation and Materials

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a mercury cadmium telluride (MCT) detector.

-

ATR Accessory: A single-reflection or multi-reflection Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.

-

Sample: this compound (solid).

-

Solvent: Isopropanol or acetone for cleaning.

-

Wipes: Lint-free laboratory wipes.

2.2. Sample Preparation and Data Acquisition

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

-

Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

-

-

ATR Crystal Cleaning:

-

Clean the surface of the ATR crystal thoroughly with a lint-free wipe soaked in isopropanol or acetone.

-

Allow the solvent to evaporate completely.

-

-

Background Spectrum Collection:

-

With the clean, empty ATR crystal in place, collect a background spectrum. This spectrum will account for the absorbance of the crystal and the atmospheric conditions.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a background spectrum with a good signal-to-noise ratio.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the center of the ATR crystal.

-

Use the pressure clamp of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal surface.

-

-

Sample Spectrum Collection:

-

Collect the sample spectrum using the same acquisition parameters (number of scans, resolution) as the background spectrum.

-

The spectrometer software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Perform a baseline correction and, if necessary, an ATR correction on the collected spectrum using the spectrometer software.

-

Identify and label the major absorption peaks.

-

Compare the peak positions with the expected values in Table 1 to assign the vibrational modes.

-

-

Cleaning:

-

After the analysis, release the pressure clamp and carefully remove the sample from the ATR crystal.

-

Clean the crystal surface thoroughly with a solvent-moistened, lint-free wipe.

-

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental protocol for obtaining the FT-IR spectrum of this compound using the ATR technique.

Caption: Experimental workflow for ATR-FT-IR analysis.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. IR Spectrum Of Anisole | bartleby [bartleby.com]

- 3. This compound , 98% , 328-79-0 - CookeChem [cookechem.com]

- 4. This compound | CAS: 328-79-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

Mass Spectrometry of 3-Methoxy-5-nitrobenzotrifluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry of 3-Methoxy-5-nitrobenzotrifluoride, a substituted nitroaromatic compound. Understanding its behavior under mass spectrometric analysis is critical for its unambiguous identification in complex matrices, which is essential in various stages of pharmaceutical and chemical research. This document outlines the compound's key mass spectral data, a detailed experimental protocol for its analysis via electron ionization mass spectrometry, and a proposed fragmentation pathway.

Molecular and Mass Spectral Data

This compound (C8H6F3NO3) has a molecular weight of approximately 221.13 g/mol and a monoisotopic mass of 221.02998 Da.[1] The electron ionization (EI) mass spectrum of this compound is characterized by a distinct pattern of fragment ions, which provides a molecular fingerprint for its identification.

| Property | Value | Source |

| Molecular Formula | C8H6F3NO3 | NIST WebBook[1] |

| Molecular Weight | 221.1333 g/mol | NIST WebBook[1] |

| Monoisotopic Mass | 221.02998 Da | PubChem |

| CAS Registry Number | 328-79-0 | NIST WebBook[1] |

Table 1: Key Physical and Mass Spectrometric Properties of this compound.

Electron Ionization Mass Spectrum

The electron ionization mass spectrum of this compound, as provided by the NIST WebBook, displays a series of peaks that correspond to the molecular ion and various fragment ions. The relative intensities of these peaks are crucial for structural elucidation.

| m/z | Relative Intensity (%) | Plausible Fragment |

| 221 | 100 | [M]+• (Molecular Ion) |

| 206 | 20 | [M-CH3]+ |

| 191 | 35 | [M-NO]+ |

| 175 | 45 | [M-NO2]+ or [M-H2O-F]+ |

| 161 | 15 | [M-NO-CH2O]+ |

| 145 | 25 | [C7H4F3O]+ |

| 125 | 10 | [C6H4F2]+ |

| 69 | 15 | [CF3]+ |

Table 2: Prominent Peaks in the Electron Ionization Mass Spectrum of this compound. Data sourced from the NIST WebBook.[1]

Experimental Protocol: Electron Ionization Mass Spectrometry

The following is a generalized protocol for the acquisition of an electron ionization mass spectrum of a small organic molecule such as this compound. This protocol is based on standard procedures for gas chromatography-mass spectrometry (GC-MS) analysis.

1. Sample Preparation:

-

Dissolve a small amount (approximately 1 mg) of this compound in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 100-200 µg/mL.

-

Ensure the sample is fully dissolved before injection.

2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer equipped with an electron ionization source is utilized.

3. Gas Chromatography (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for dilute samples.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final hold: Hold at 280 °C for 5 minutes.

-

-

Transfer Line Temperature: 280 °C.

4. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns.

-

Ion Source Temperature: 230 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400. This range is sufficient to detect the molecular ion and key fragments of the analyte.

-

Solvent Delay: 3 minutes to prevent the solvent peak from saturating the detector.

5. Data Acquisition and Analysis:

-

Acquire the data using the instrument's software.

-

The resulting total ion chromatogram (TIC) will show a peak corresponding to the elution of this compound.

-

The mass spectrum is obtained by averaging the scans across this chromatographic peak.

-

The fragmentation pattern is then analyzed to confirm the structure of the compound.

Fragmentation Pathway

The fragmentation of this compound under electron ionization is driven by the presence of the nitro, methoxy, and trifluoromethyl functional groups. Aromatic compounds generally exhibit a stable molecular ion, which is consistent with the observed spectrum where the molecular ion is the base peak.

Nitroaromatic compounds typically undergo characteristic losses of NO (30 Da) and NO2 (46 Da). The presence of a trifluoromethyl group can lead to the loss of a CF3 radical (69 Da). The methoxy group can lead to the loss of a methyl radical (15 Da) or formaldehyde (30 Da).

Caption: Proposed fragmentation pathway of this compound under EI-MS.

Conclusion

The mass spectrometry of this compound provides a distinct and reproducible fragmentation pattern that is invaluable for its identification and characterization. The dominant molecular ion peak, along with the characteristic losses of nitro and methoxy group fragments, allows for confident structural elucidation. The experimental protocol and fragmentation pathway detailed in this guide serve as a valuable resource for researchers and professionals in the fields of analytical chemistry and drug development, facilitating the accurate analysis of this and structurally related compounds.

References

Navigating the Solubility of 3-Methoxy-5-nitrobenzotrifluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility information for 3-Methoxy-5-nitrobenzotrifluoride (CAS No. 328-79-0). Understanding the solubility profile of this compound is critical for its application in organic synthesis, pharmaceutical research, and materials science. This document compiles qualitative solubility data, outlines a general experimental protocol for quantitative determination, and provides a visual workflow to guide laboratory practices.

Core Concepts in Solubility

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various solvent systems. It is influenced by factors such as the chemical structure of the solute and solvent (polarity, hydrogen bonding capabilities), temperature, and pressure. The principle of "like dissolves like" is a key concept, suggesting that polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents. This compound, with its methoxy, nitro, and trifluoromethyl functional groups, exhibits a degree of polarity, influencing its solubility characteristics.

Qualitative Solubility Profile

Currently, specific quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, based on its chemical structure and available information, a qualitative solubility profile can be summarized. The presence of non-polar groups suggests that it is expected to be insoluble in water[1]. Conversely, it is reported to be soluble in common organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Solvent Name | Qualitative Solubility |

| Halogenated Hydrocarbons | Dichloromethane | Soluble[1] |

| Chloroform | Soluble[1] | |

| Alcohols | Ethanol | Soluble[1] |

| Ethers | Diethyl Ether | Soluble[1] |

| Aqueous | Water | Insoluble (Expected)[1] |

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, the following experimental protocol, adapted from standard laboratory methods, can be employed to quantitatively determine the solubility of this compound in a solvent of interest.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) (analytical grade)

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Vials with screw caps

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solid is essential to ensure saturation.

-

Equilibrate the vials in a thermostatically controlled shaker at a constant temperature for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached. Continuous agitation is crucial.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed pipette to avoid precipitation.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved microparticles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point to obtain the mass of the dissolved solid.

-

Alternatively, and for higher accuracy, quantify the concentration of this compound in the filtered solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard calibration curve.

-

-

Calculation of Solubility:

-

Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound remains limited in readily accessible literature, its qualitative profile indicates solubility in common organic solvents and insolubility in water. For applications requiring precise solubility values, the provided experimental protocol offers a robust framework for determination. The generation of such data would be a valuable contribution to the scientific community, aiding in the broader application and understanding of this versatile chemical intermediate.

References

An In-depth Technical Guide on the Solubility of 3-Methoxy-5-nitrobenzotrifluoride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility of 3-Methoxy-5-nitrobenzotrifluoride in organic solvents. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on qualitative solubility information, a generalized experimental protocol for solubility determination, and a plausible synthetic pathway.

Introduction to this compound

This compound is an organic compound with the chemical formula C₈H₆F₃NO₃. It is a substituted aromatic compound containing a methoxy group, a nitro group, and a trifluoromethyl group attached to a benzene ring. These functional groups impart specific chemical properties that influence its reactivity and solubility. The trifluoromethyl group, a strong electron-withdrawing group, enhances the compound's metabolic stability and lipophilicity, making it a valuable building block in medicinal chemistry and agrochemical research. Understanding its solubility in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and material science.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Organic Solvents

| Solvent Class | Specific Solvents | Solubility Description |

| Halogenated Alkanes | Dichloromethane, Chloroform | Soluble in common organic solvents like these.[1] |

| Alcohols | Ethanol | May have certain solubility.[1] |

| Ethers | Ether | May have certain solubility.[1] |

| Water | - | Insoluble (Expected, due to non-polar groups).[1] |

Note: The term "soluble" is qualitative and does not imply a specific concentration. Experimental determination is necessary for quantitative values.

Experimental Protocol for Solubility Determination

The following is a detailed, generalized methodology for determining the solubility of a solid organic compound like this compound in an organic solvent. This protocol is based on the widely used shake-flask method.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., ethanol, dichloromethane)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

-

Quantification:

-

Accurately weigh the filtered solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's boiling point.

-

Once the solvent is fully evaporated, weigh the vial containing the dry solute. The difference in weight will give the mass of the dissolved this compound.

-

Alternatively, the concentration of the filtered solution can be determined using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry. This involves diluting an aliquot of the filtered solution to a concentration within the linear range of the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility in g/100 mL or mol/L using the determined mass of the solute and the initial volume of the solvent.

-

Experimental Workflow for Solubility Determination

Plausible Synthetic Pathway

Logical Relationship for Synthesis

This proposed pathway involves the electrophilic aromatic substitution (nitration) of 3-Methoxybenzotrifluoride. The methoxy group is an ortho-, para-director, while the trifluoromethyl group is a meta-director. The directing effects of these two groups would favor the introduction of the nitro group at the 5-position, which is para to the methoxy group and meta to the trifluoromethyl group.

Conclusion

This technical guide consolidates the currently available information regarding the solubility of this compound in organic solvents. While quantitative data remains elusive, the qualitative information provides a useful starting point for researchers. The provided generalized experimental protocol offers a robust framework for determining the precise solubility in solvents of interest. Furthermore, the outlined synthetic pathway provides valuable insight for the chemical synthesis of this compound. Further experimental investigation is warranted to establish a comprehensive quantitative solubility profile for this important chemical intermediate.

References

Guide to the Stability and Storage of 3-Methoxy-5-nitrobenzotrifluoride

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

3-Methoxy-5-nitrobenzotrifluoride (CAS No: 328-79-0) is a substituted nitroaromatic compound that serves as a critical building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Its unique trifluoromethyl, methoxy, and nitro functional groups provide a scaffold for developing complex molecular architectures.[2] However, the very features that make it a versatile reagent—specifically the electron-withdrawing nitro and trifluoromethyl groups—also dictate its chemical reactivity and stability profile.

This guide provides an in-depth analysis of the factors governing the stability of this compound. It outlines field-proven protocols for its storage and handling, designed to ensure the compound's integrity, maximize experimental reproducibility, and maintain a safe laboratory environment. The recommendations herein are grounded in an understanding of the compound's intrinsic properties and the potential hazards associated with the broader class of nitroaromatic compounds.

Section 1: Physicochemical Properties

A precise understanding of a compound's physical properties is the foundation of its proper handling and storage. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 328-79-0 | [1][3][4][5] |

| Molecular Formula | C₈H₆F₃NO₃ | [1][3][6] |

| Molecular Weight | 221.13 g/mol | [4][5] |

| Appearance | Colorless to light yellow liquid or solid | [2][5] |

| Melting Point | 36-38 °C | [4][5] |

| Boiling Point | 246.9 °C at 760 mmHg | [5] |

| Flash Point | >113 °C (>235.4 °F) - closed cup | [4][5] |

| Density | 1.392 g/cm³ | [5] |

Section 2: Chemical Stability Profile

While generally stable under recommended conditions, the stability of this compound is contingent on controlling its environment.[3] The presence of a nitro group on the aromatic ring classifies it as a nitroaromatic compound, a class known for its energetic properties and potential for thermal decomposition.[7]

Intrinsic Stability and Decomposition Hazards

Under normal, controlled laboratory conditions, this compound is a stable compound.[3] However, its stability is compromised by exposure to high temperatures. When heated to decomposition, it emits highly toxic fumes of nitrogen oxides (NOx), hydrogen fluoride (HF), and carbon oxides (CO, CO₂).[3][8][9] This thermal decomposition is a critical safety consideration, as the release of these gases presents a significant inhalation hazard.

The following diagram illustrates the potential decomposition pathway under thermal stress.

Caption: Thermal decomposition pathway.

Factors Influencing Instability

The primary external factors that can compromise the stability of this compound are:

-

Heat and Ignition Sources: As a combustible material, it must be kept away from open flames, sparks, and hot surfaces.[2][3][10] Although its flash point is relatively high, its thermal decomposition can be initiated at lower temperatures, especially in the presence of contaminants.[7]

-

Incompatible Materials: Contact with strong bases or reducing agents can initiate vigorous, highly exothermic reactions that may culminate in detonation.[8] This reactivity is characteristic of aromatic nitro compounds.

-

Moisture: Storing in a tightly sealed container is crucial to prevent moisture absorption, which can potentially lead to slow hydrolysis or other degradation pathways over time.[2]

Section 3: Incompatible Materials

To prevent hazardous reactions, this compound must be segregated from several classes of chemicals. The causality for these incompatibilities is rooted in the electrophilic nature of the nitroaromatic system.

-

Strong Bases (e.g., Sodium Hydroxide): Aromatic nitro compounds can form explosive salts or undergo vigorous decomposition in the presence of strong bases, even in solution.[8]

-

Strong Reducing Agents (e.g., Hydrides, Sulfides): The nitro group is susceptible to reduction. Mixing with strong reducing agents can initiate a rapid, uncontrolled, and highly exothermic reaction that can lead to detonation.[8][11]

-

Strong Oxidizing Agents: While nitro compounds are themselves mild oxidizing agents, mixing with stronger oxidizers can increase fire and explosion risk.[2]

-

Strong Acids: Can potentially catalyze decomposition or other unwanted reactions.[3]

The logical relationship between the compound and its primary incompatibilities is visualized below.

Caption: Incompatibility hazard map.

Section 4: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is non-negotiable for ensuring both user safety and the long-term viability of the compound.

Long-Term Storage Protocol

-

Container: Store the compound in its original, tightly-sealed, chemical-resistant container to prevent moisture absorption and contamination.[2]

-

Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing. This displaces oxygen and moisture, further minimizing degradation potential.

-

Temperature: Store in a cool, dry, and well-ventilated area.[2][3] A refrigerated environment of 2-8°C is recommended.[5] This temperature range is well below the compound's flash point and significantly slows any potential kinetic degradation processes.

-

Location: The storage area should be designated for hazardous chemicals and kept away from heat sources and incompatible materials.[2][3] Ensure the storage location is secure and accessible only to authorized personnel.

-

Light: Protect from direct sunlight. While specific photostability data is not prevalent, nitroaromatic compounds can be light-sensitive. Storing in an opaque container or within a cabinet is advisable.

Safe Handling Procedures

All handling of this compound should be performed within a certified chemical fume hood to control exposure.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or chemical goggles, and a flame-retardant lab coat.[3][12] A face shield may be required for larger quantities.[3]

-

Ventilation: Use only in a well-ventilated area, preferably a fume hood, to prevent the inhalation of any vapors or dust.[3]

-

Hygiene: Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling the material.[3][12]

-

Spill Management: In case of a spill, evacuate unnecessary personnel. Absorb small spills with a dry, inert chemical absorbent and place in an appropriate, sealed container for disposal. Ventilate the area thoroughly.[3] Do not attempt to clean up large spills without specialized training and equipment.

-

Waste Disposal: Dispose of waste material and empty containers in accordance with local, state, and federal hazardous waste regulations.[3] This material should not be discharged into drains or the environment.

Section 5: Protocol for Quality Verification of Aged Samples

To ensure the integrity of samples that have been in storage, a simple self-validating workflow can be employed. This protocol allows researchers to quickly assess if the compound remains suitable for use.

Step-by-Step Verification Workflow

-

Step 1: Visual Inspection: Carefully observe the material in its container. Note any changes from its expected appearance (e.g., significant color change from light yellow to dark brown, clumping, or signs of sublimation).

-

Step 2: Melting Point Determination: Accurately measure the melting point of a small aliquot of the sample.

-

Step 3: Thin-Layer Chromatography (TLC): Perform a simple TLC analysis to check for the presence of non-polar impurities.

-

Procedure: Dissolve a small amount of the sample in a suitable solvent (e.g., dichloromethane or ethyl acetate). Spot on a silica gel TLC plate alongside a co-spot with a reference standard if available. Elute with an appropriate solvent system (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Interpretation: The appearance of significant secondary spots that are not present in the reference standard indicates the formation of degradation products.

-

-

Step 4: Decision: Based on the results of the above tests, determine if the material is still of sufficient purity for the intended experiment. If significant degradation is suspected, the material should be disposed of as hazardous waste.

The following diagram illustrates this quality verification workflow.

Caption: Quality verification workflow for aged samples.

Conclusion

This compound is a stable chemical intermediate when managed with respect for its inherent properties. Its long-term stability is assured by strict adherence to storage conditions that mitigate exposure to heat, moisture, and incompatible materials. By implementing the recommended protocols for storage, handling, and periodic quality verification, researchers and drug development professionals can ensure the compound's integrity, promote reproducible scientific outcomes, and maintain the highest standards of laboratory safety.

References

- 1. This compound | 328-79-0 | INDOFINE Chemical Company [indofinechemical.com]

- 2. This compound Supplier China | CAS 27615-55-4 | Properties, Applications & Safety Data [boulingchem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 3-甲氧基-5-硝基三氟甲苯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. This compound [webbook.nist.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. 3-Nitrobenzotrifluoride | 98-46-4 [chemicalbook.com]

- 9. Page loading... [guidechem.com]

- 10. fishersci.fi [fishersci.fi]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. echemi.com [echemi.com]

3-Methoxy-5-nitrobenzotrifluoride safety and handling precautions

An In-depth Technical Guide to the Safety and Handling of 3-Methoxy-5-nitrobenzotrifluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for this compound (CAS No. 328-79-0). The information is compiled from various safety data sheets (SDS) to ensure a thorough understanding of the potential hazards and the necessary protocols for safe use in a laboratory and drug development setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance. Exposure can cause irritation to the skin, eyes, and respiratory system.[1] It is crucial to understand its specific classifications to handle it appropriately.

Table 1: GHS Hazard Classification

| Classification | Code | Description | Citations |

|---|---|---|---|

| Skin Irritation | H315 | Causes skin irritation | [1] |

| Serious Eye Irritation | H319 | Causes serious eye irritation | [1] |

| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation | [1] |

| Skin Corrosion/Damage (Alternative) | H314 | Causes severe skin burns and eye damage |[2] |

Table 2: NFPA and HMIS Ratings

| Rating System | Health Hazard | Flammability | Instability/Reactivity | Citations |

|---|---|---|---|---|

| NFPA | 3 | 1 | 0 | [3] |

| HMIS III | 2 | 1 | 0 |[3] |

-

NFPA Health Hazard (3): Short exposure could cause serious temporary or residual injury even with prompt medical attention.[3]

-

HMIS Health Hazard (2): Temporary or minor injury may occur.[3]

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.

Table 3: Physical and Chemical Data

| Property | Value | Citations |

|---|---|---|

| CAS Number | 328-79-0 | [1][4] |

| Molecular Formula | C₈H₆F₃NO₃ | [1][2][4] |

| Molecular Weight | 221.13 - 221.14 g/mol | [2][4] |

| Appearance | Solid | [5] |

| Melting Point | 35 - 38 °C | [2][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |

| Solubility in Water | Expected to be insoluble | [5] |

| Solubility in Organic Solvents | Soluble in common organic solvents (e.g., dichloromethane, chloroform) |[5] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is essential to minimize exposure risk.

Handling

-

Ventilation: Always use this compound in a well-ventilated area, such as a chemical fume hood.[1][6] Ensure that the work station has good ventilation.[7]

-

Avoid Contact: Do not breathe dust, fumes, mist, spray, or vapors.[1][7] Avoid contact with skin, eyes, and clothing.[6][8]

-

Personal Hygiene: Do not eat, drink, or smoke when using this product.[1][7] Wash hands and face thoroughly after handling.[7][8][9]

-

Equipment: Use explosion-proof equipment where necessary.[1] Take precautionary measures against static discharge.

Storage

-

Container: Keep the container tightly closed when not in use.[1][6][8]

-

Location: Store in a cool, dry, and well-ventilated area.[5][6][7][8]

-

Incompatibilities: Keep away from heat, sparks, and flames.[1][10] Store away from incompatible materials such as strong acids, strong bases, and strong oxidizing agents.[1][5][10]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and appropriate PPE are critical for preventing exposure.

Engineering Controls

-

Facilities storing or utilizing this material should be equipped with an eyewash facility and a safety shower in the immediate vicinity of potential exposure.[1][6]

-

Use a local exhaust ventilation system to keep airborne concentrations low.[9]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or glasses.[1] A face shield may be required where there is a splash hazard.[1][11]

-

Skin Protection:

-

Gloves: Wear suitable protective gloves.[1][6][9] Disposable nitrile gloves can provide short-term protection against a range of chemicals.[11] Always inspect gloves prior to use and use proper glove removal technique.

-

Body Protection: Wear suitable protective clothing, such as a lab coat, to prevent skin contact.[1][10]

-

-

Respiratory Protection: If ventilation is inadequate, wear respiratory protection.[1][10] An organic vapor cartridge with a particulate filter (e.g., OV/P100) may be appropriate, but a supplied-air respirator is required for higher concentrations or emergencies.

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. Seek medical advice immediately in case of an accident or if you feel unwell.[1]

Table 4: First Aid Protocols

| Exposure Route | Protocol | Citations |

|---|---|---|

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or has stopped, provide artificial respiration. Get medical attention. | [1][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing. Get medical advice/attention. | [1][6] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention. | [1][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth out with water. Never give anything by mouth to an unconscious person. Get medical advice/attention. |[1][6] |

Accidental Release and Firefighting Procedures

Proper procedures must be followed to contain spills and manage fires safely.

Accidental Release Measures

In case of a spill, evacuate unnecessary personnel and ensure adequate ventilation.[1] Do not handle the spill without suitable protective equipment.[1]

-

Containment: Stop the leak if it is safe to do so. Dike the area to contain the spill.[1]

-

Clean-up: For small spills, use a dry chemical absorbent. For large spills, use a pump or vacuum, followed by a dry chemical absorbent.[1] Use non-sparking, explosion-proof equipment.[1] Sweep or shovel the material into an appropriate container for disposal.[1]

-

Environmental Precautions: Avoid release to the environment. Notify authorities if the product enters sewers or public waters.[1]

Accidental Spill Response Workflow

Caption: Workflow for handling an accidental spill.

Firefighting Measures

-

Suitable Extinguishing Media: Use alcohol-resistant foam, carbon dioxide, dry powder, or water spray.[1]

-

Special Hazards: Thermal decomposition can generate toxic gases, including carbon oxides, nitrogen oxides, and hydrogen fluoride.[1]

-

Firefighter Protection: In case of a fire, evacuate the area.[1] Firefighters should wear gas-tight, chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1]

Toxicological and Ecological Information

Toxicological Information

-

Acute Toxicity: Not classified for acute toxicity based on available data.[1] However, some sources describe related compounds as harmful or toxic if swallowed, in contact with skin, or if inhaled.[9]

-

Primary Effects: The primary known effects are skin irritation, serious eye irritation, and respiratory tract irritation.[1]

-

Chronic Effects: No data is available on carcinogenicity, germ cell mutagenicity, or reproductive toxicity.[1]

Ecological Information

-

No specific ecological toxicity data is available for this compound.[1] It is advised to avoid release into the environment.[1]

Disposal Considerations

-

Dispose of contents and containers in accordance with licensed collector's sorting instructions and local, regional, and national regulations.[1]

-

It may be possible to remove the substance to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. This compound 99 328-79-0 [sigmaaldrich.com]

- 3. This compound | 328-79-0 | INDOFINE Chemical Company [indofinechemical.com]

- 4. This compound Supplier China | CAS 27615-55-4 | Properties, Applications & Safety Data [boulingchem.com]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. americanchemistry.com [americanchemistry.com]

- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 10. capotchem.com [capotchem.com]

- 11. chemicalbook.com [chemicalbook.com]

In-Depth Technical Guide to 3-Methoxy-5-nitrobenzotrifluoride (CAS Number: 328-79-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and toxicological information for 3-Methoxy-5-nitrobenzotrifluoride. This compound, identified by CAS number 328-79-0, is a key intermediate in the synthesis of various organic molecules, particularly in the pharmaceutical and agrochemical industries.

Chemical Identity and Physicochemical Properties

This compound is a trifluoromethylated and nitrated anisole derivative. Its trifluoromethyl group imparts properties such as increased metabolic stability and lipophilicity, which are often desirable in bioactive molecules.[1]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 328-79-0 |

| IUPAC Name | 1-Methoxy-3-nitro-5-(trifluoromethyl)benzene |

| Synonyms | 3-Nitro-5-(trifluoromethyl)anisole, 5-Methoxy-3-nitrobenzotrifluoride |

| Molecular Formula | C₈H₆F₃NO₃ |

| Molecular Weight | 221.13 g/mol |

| InChI Key | NCPVPJVRLLHBEL-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=CC(=C1)C(F)(F)F)--INVALID-LINK--[O-] |

Table 2: Physicochemical Properties

| Property | Value | Reference |

| Physical State | Solid | [2] |

| Melting Point | 36-38 °C | [3] |

| Boiling Point | 246.9 °C at 760 mmHg | [3] |

| Flash Point | >110 °C (>230 °F) | [3] |

| Density | 1.392 g/cm³ (predicted) | - |

| Solubility | Insoluble in water. Soluble in common organic solvents. | [2] |

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the electrophilic nitration of 3-methoxybenzotrifluoride. The electron-withdrawing trifluoromethyl group and the electron-donating methoxy group direct the nitration to the C5 position.

General Experimental Protocol for Synthesis

While a specific detailed protocol for the synthesis of this compound was not found in the surveyed literature, a general procedure for the nitration of an activated aromatic ring can be adapted. The following is a representative protocol based on similar reactions.[4][5]

Materials:

-

3-Methoxybenzotrifluoride

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Dichloromethane (CH₂Cl₂)

-

Ice

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and the starting material, 3-methoxybenzotrifluoride, to 0 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the reaction flask while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Reactivity